Welcome to the BenchChem Online Store!
molecular formula C7H9N3 B8625011 4-Methylpyridine-2-carboximidamide

4-Methylpyridine-2-carboximidamide

Cat. No. B8625011
M. Wt: 135.17 g/mol
InChI Key: JNGHVHPSJHSBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09447086B2

Procedure details

4-Methyl-pyridine-2-carboxamidine (Compound A2) was prepared in analogy to compound thiazole-2-carboxamidine with the procedure shown in Scheme 5 by using 4-methyl-pyridine-2-carbonitrile instead of thiazole-2-carbonitrile. MS: calc'd (MH+) 136, measured (MH+) 136.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]([NH2:8])=[NH:7].[CH3:9][C:10]1C=CN=C(C#N)[CH:11]=1>>[CH3:11][C:10]1[CH:5]=[CH:4][N:3]=[C:2]([C:6]([NH2:8])=[NH:7])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC=C1)C(=N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.